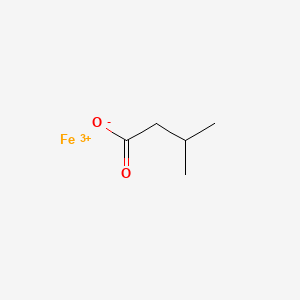

Isovaleric acid, iron salt

説明

Contextualization within Branched-Chain Carboxylate-Metal Chemistry

Iron isovalerate is a metal carboxylate, a class of coordination complexes formed between metal ions and carboxylate ligands (RCO₂⁻). wikipedia.org Carboxylic acids, including the branched-chain isovaleric acid, can coordinate to metal ions in various ways, influencing the resulting compound's structure and properties. wikipedia.org The isovalerate ligand, derived from isovaleric acid (3-methylbutanoic acid), is a five-carbon branched-chain fatty acid. nih.gov

The chemistry of metal carboxylates is extensive, with numerous synthetic methods available. These include acid-base reactions, protonolysis, and salt metathesis. wikipedia.org The synthesis of transition metal carboxylates, such as those of iron, can also be achieved through direct electrochemical oxidation of the metal in a solution of the corresponding carboxylic acid. cdnsciencepub.com The structure of these complexes can be diverse, ranging from simple mononuclear species to complex polynuclear clusters. wikipedia.orgrsc.org For instance, many transition metal acetates, which are structurally related to isovalerates, exist as mixed ligand complexes, often incorporating water molecules. wikipedia.org

The nature of the branched-chain alkyl group in isovalerate can influence the properties of the resulting iron complex, such as its solubility in nonpolar solvents, a characteristic seen in other lipophilic metal carboxylates like metal naphthenates and ethylhexanoates. wikipedia.org

Interdisciplinary Significance in Chemical Sciences and Beyond

The significance of iron carboxylates, including isovalerate, extends across multiple scientific disciplines. In inorganic and materials chemistry, metal carboxylates serve as precursors for the synthesis of metal oxide nanoparticles and other advanced materials. acs.orggoogle.com The thermal decomposition of metal carboxylate precursors is a common method for producing these materials. google.com

In biochemistry, iron-carboxylate interactions are fundamental to the function of various metalloenzymes. For example, the active sites of some non-heme iron proteins feature carboxylate side chains from amino acids like glutamate and aspartate that act as ligands for iron. wikipedia.org The study of synthetic iron-carboxylate complexes can, therefore, provide insights into the structure and function of these biological systems. nih.govmit.edu

Furthermore, the interaction between iron and short-chain fatty acids like isovalerate is relevant in the context of gut microbiology. The gut microbiota can influence iron absorption, and in turn, the availability of iron can affect the composition and metabolic activity of these microbial communities. nih.govoup.com Studies have shown that iron supplementation can alter the levels of branched-chain fatty acids, including isovalerate, in the gut. frontiersin.org

Evolution of Academic Research Interest in Iron Isovalerate Systems

While specific high-impact studies focusing solely on iron isovalerate are not abundant, the broader field of iron carboxylates has seen sustained research interest. This interest is driven by the diverse applications of these compounds. For example, research into polynuclear iron-oxo-carboxylate clusters has been motivated by their interesting magnetic properties and potential applications in materials science. rsc.org

The development of new synthetic methodologies, such as direct electrochemical synthesis and ring-opening reactions of cyclic anhydrides, has expanded the range of accessible metal carboxylate complexes and facilitated further research. cdnsciencepub.comias.ac.in Moreover, the increasing understanding of the role of metal ions in biological systems has spurred investigations into synthetic analogues that can mimic the active sites of metalloenzymes. nih.govmit.edu

The study of the influence of iron on microbial metabolism, including the production of branched-chain fatty acids like isovalerate, is a growing area of research, particularly with the increasing recognition of the importance of the gut microbiome in health and disease. nih.govfrontiersin.orgfrontiersin.org

特性

CAS番号 |

19105-78-3 |

|---|---|

分子式 |

C5H9FeO2+2 |

分子量 |

156.97 |

IUPAC名 |

iron(3+);3-methylbutanoate |

InChI |

InChI=1S/C5H10O2.Fe/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+3/p-1 |

InChIキー |

QXLUNERFUINZDA-UHFFFAOYSA-M |

SMILES |

CC(C)CC(=O)[O-].[Fe+3] |

同義語 |

isovaleric acid, iron salt |

製品の起源 |

United States |

Synthetic Methodologies and Formation Mechanisms

Controlled Synthesis Approaches for Isovaleric Acid Iron Salts

Controlled synthesis of isovaleric acid iron salts can be achieved through various methods, including stoichiometric and catalytic pathways, and can be performed with or without a solvent. The choice of iron precursor and any isovaleric acid derivatives also plays a crucial role in the final product.

Stoichiometric approaches typically involve the direct reaction of an iron salt with isovaleric acid. For instance, carboxylate salts such as oxalates and citrates readily react with aqueous iron(III) chloride to form stable complexes. epfl.ch This suggests that a similar reaction between iron(III) chloride and sodium isovalerate would yield ferric isovalerate. The general reaction can be represented as:

FeCl₃ + 3 (CH₃)₂CHCH₂COONa → Fe((CH₃)₂CHCH₂COO)₃ + 3 NaCl

In a similar vein, the preparation of ferrous amino acid chelates has been described, where α-amino-isovaleric acid is a potential reactant. google.com A typical procedure involves heating water to 80-90°C, dissolving ferrous sulfate, and then adding the amino acid in a 1:2 to 1:4 molar ratio of iron to acid. The reaction is stirred for 1-2 hours. google.com This method could potentially be adapted for the synthesis of ferrous isovalerate by using isovaleric acid itself.

Catalytic pathways are also employed in reactions involving iron carboxylates. For example, iron(III) has been used as a catalyst in Michael reactions, where the formation of an iron(III)-dionato chelate complex is a key step. uol.de While not a direct synthesis of the salt, this demonstrates the catalytic potential of iron carboxylate complexes.

The choice of solvent can significantly influence the outcome of the synthesis. In aqueous solutions, the reaction of iron salts with isovaleric acid can lead to the formation of hydrated iron isovalerate complexes. The use of ethanol has been noted in the hydrothermal depolymerization of corn stover, where an ethanol solvent exerted selective solvation effects favoring isovalerate biosynthesis in the presence of an iron catalyst. mdpi.com

Solvent-free synthesis is an alternative approach, often employed in the preparation of metal-organic frameworks (MOFs). This method can be more energy-efficient and can lead to the formation of different crystalline structures compared to solvent-based methods. researchgate.net For instance, iron(III) chloride hexahydrate has been used in the solvent-free synthesis of iron-based MOFs. researchgate.net This technique could potentially be applied to the synthesis of iron isovalerate by reacting an appropriate iron precursor with isovaleric acid under solvent-free conditions, possibly with gentle heating.

The thermal decomposition of organometallic iron precursors in high-boiling-point solvents is a common method for synthesizing iron oxide nanoparticles, where an iron carboxylate, such as iron oleate, is formed as an intermediate. nih.govnih.gov This high-temperature synthesis could be adapted for the preparation of anhydrous iron isovalerate.

The selection of the iron precursor is critical in determining the oxidation state of the iron in the final product. The use of ferrous salts like ferrous sulfate (FeSO₄) or ferrous chloride (FeCl₂) would be expected to yield ferrous (Fe²⁺) isovalerate. google.combrainly.in Conversely, ferric salts such as ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) would lead to the formation of ferric (Fe³⁺) isovalerate. epfl.ch In some cases, the ligand itself can act as a reducing agent. For example, in the reaction of iron(III) chloride with a Schiff base ligand under aerobic conditions, the iron(III) is reduced to iron(II), leading to the formation of an iron(II) complex. sapub.org

The use of isovaleric acid derivatives can also influence the reaction. For instance, using the sodium or potassium salt of isovaleric acid can facilitate the reaction with metal halides by precipitating the corresponding alkali metal halide. The use of isovalerate esters in the presence of a catalyst can also lead to the formation of iron complexes, although this is less common for the direct synthesis of the salt.

Table 1: Influence of Iron Precursor on the Oxidation State of the Resulting Isovaleric Acid Iron Salt (Hypothetical)

| Precursor Iron Compound | Expected Iron Oxidation State in Product | Potential Reaction |

| Ferrous Sulfate (FeSO₄) | Fe²⁺ | FeSO₄ + 2 (CH₃)₂CHCH₂COONa → Fe((CH₃)₂CHCH₂COO)₂ + Na₂SO₄ |

| Ferric Chloride (FeCl₃) | Fe³⁺ | FeCl₃ + 3 (CH₃)₂CHCH₂COONa → Fe((CH₃)₂CHCH₂COO)₃ + 3 NaCl |

| Diiron Nonacarbonyl (Fe₂(CO)₉) | Fe⁰ (initially), may oxidize | Thermal decomposition in the presence of isovaleric acid. scirp.org |

This table is illustrative and based on general chemical principles, as specific literature on these exact reactions is limited.

Solvent-Mediated and Solvent-Free Synthesis Techniques

Mechanistic Investigations of Iron-Isovalerate Complex Formation

The formation of iron isovalerate complexes involves ligand exchange and is subject to kinetic and thermodynamic controls. The stability of the iron's oxidation state during synthesis is also a key consideration.

The formation of an iron isovalerate complex from an aquated iron ion is a ligand exchange reaction, where water molecules in the coordination sphere of the iron ion are replaced by isovalerate ligands. chemistrystudent.comlibretexts.org For example, the reaction of hexaaquairon(III), [Fe(H₂O)₆]³⁺, with isovalerate ions would proceed stepwise:

[Fe(H₂O)₆]³⁺ + (CH₃)₂CHCH₂COO⁻ ⇌ [Fe((CH₃)₂CHCH₂COO)(H₂O)₅]²⁺ + H₂O

Further substitutions can occur to form di- and tri-substituted complexes. The kinetics of such ligand exchange reactions are often studied to understand the reaction mechanism. For many metal ions, the rate-determining step is the dissociation of a coordinated water molecule. The stability of the resulting complex is determined by the thermodynamics of the reaction, with the formation of a chelate ring, if possible, leading to increased stability (the chelate effect). While isovalerate is a monodentate ligand, the formation of polynuclear complexes with bridging carboxylate groups is possible.

The addition of thiocyanate ions (SCN⁻) to a solution containing iron(III) ions results in an intense red color due to the formation of [Fe(SCN)(H₂O)₅]²⁺, a reaction that serves as a sensitive test for Fe³⁺. libretexts.org This demonstrates the facile nature of ligand exchange on the iron(III) center.

Maintaining the desired oxidation state of iron during the synthesis of isovalerate salts is crucial. Ferrous (Fe²⁺) compounds are susceptible to oxidation to the more stable ferric (Fe³⁺) state, especially in the presence of air (oxygen). wiley-vch.de Therefore, the synthesis of ferrous isovalerate may require an inert atmosphere, such as nitrogen or argon. google.com

Conversely, the reduction of ferric to ferrous iron can also occur. For example, during the thermal decomposition of iron(III) oleate at high temperatures, Fe³⁺ can be reduced to Fe²⁺, leading to the formation of wüstite (FeO) or magnetite (Fe₃O₄) instead of pure ferric oxide. nih.gov The choice of solvent can also play a role; for instance, acetone has been shown to have a reductive and structure-directing role in the synthesis of iron carboxylates at higher temperatures, leading to a change in the iron oxidation state from Fe³⁺ to Fe²⁺. google.com

In some cases, the carboxylic acid ligand itself can participate in redox reactions. For instance, photochemical decarboxylation of iron(III)-carboxylate complexes can occur upon exposure to light, leading to the reduction of Fe³⁺ to Fe²⁺ and the oxidation of the ligand. nih.gov This highlights the importance of controlling reaction conditions, including light exposure, to maintain the desired oxidation state.

Table 2: Factors Influencing Oxidation State Control in Iron Carboxylate Synthesis

| Factor | Influence on Iron Oxidation State | Example/Rationale |

| Atmosphere | Oxygen in the air can oxidize Fe²⁺ to Fe³⁺. | Synthesis of ferrous compounds is often performed under an inert atmosphere (e.g., nitrogen). google.com |

| Temperature | High temperatures can promote the reduction of Fe³⁺ to Fe²⁺. | Thermal decomposition of iron(III) oleate can yield FeO. nih.gov |

| Solvent | Certain solvents can act as reducing agents. | Acetone can reduce Fe³⁺ to Fe²⁺ at elevated temperatures. google.com |

| Light | Can induce photochemical reduction of Fe³⁺. | Photodecarboxylation of Fe(III)-carboxylate complexes. nih.gov |

| Ligand | Some ligands can act as reducing agents. | A Schiff base ligand has been shown to reduce Fe³⁺ to Fe²⁺ during complexation. sapub.org |

Ligand Exchange Kinetics and Thermodynamics in Complexation

Green Chemistry Principles and Sustainable Synthesis Routes

The development of synthetic methodologies for isovaleric acid, iron salt, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves a focus on the use of renewable feedstocks, the development of biocatalytic and catalytic routes that are more efficient and less hazardous, and the minimization of waste. Research in this area is exploring novel pathways that are both economically viable and environmentally benign.

One of the primary focuses of green synthesis is the utilization of biomass as a renewable starting material. Lignocellulosic biomass, a plentiful and non-food-based resource, can be converted into valuable chemical intermediates, including isovaleric acid, through various thermochemical and biological processes. mdpi.com This approach aligns with the green chemistry principle of using renewable feedstocks and has the potential to reduce the carbon footprint associated with the production of isovaleric acid and its derivatives. mdpi.com

Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can significantly reduce the generation of hazardous byproducts. acs.orgmdpi.com For instance, research into the enzymatic production of isovalerate esters has demonstrated the potential of lipases for efficient synthesis. researchgate.net These principles can be extended to the synthesis of isovaleric acid itself from renewable precursors.

Another key aspect of green synthesis is the use of environmentally friendly solvents and reagents. The "green synthesis" of iron nanoparticles, for example, often employs plant extracts as both reducing and capping agents, eliminating the need for harsh chemicals. mdpi.commdpi.comresearchgate.net These extracts contain a variety of biomolecules, such as polyphenols, flavonoids, and organic acids, that can effectively reduce iron salts and stabilize the resulting nanoparticles. mdpi.commdpi.com This methodology can be adapted for the synthesis of this compound, by reacting an iron precursor with isovaleric acid in the presence of a green reducing/stabilizing agent derived from a plant source.

The following table summarizes various green and sustainable approaches that are relevant to the synthesis of this compound, drawing from research in related areas.

| Synthesis Approach | Key Features | Potential Application to this compound Synthesis | Supporting Evidence |

| Biomass Conversion | Utilization of lignocellulosic biomass as a renewable feedstock. mdpi.com | Production of isovaleric acid as a precursor for the iron salt. | Research on the conversion of biomass to biofuels and biochemicals. mdpi.comresearchgate.netresearchgate.net |

| Biocatalysis | Use of enzymes (e.g., lipases) or whole-cell microorganisms for catalysis. acs.org | Enzymatic synthesis of isovaleric acid or direct biocatalytic reaction with an iron source. | Studies on the biocatalytic production of isovalerate esters and other fine chemicals. mdpi.comresearchgate.netmdpi.comrsc.org |

| Green Nanoparticle Synthesis Analogy | Use of plant extracts (e.g., from tea, pomegranate) as reducing and capping agents. mdpi.commdpi.com | Reaction of an iron precursor with isovaleric acid in the presence of a plant extract to form the iron salt. | Extensive research on the green synthesis of iron oxide nanoparticles using various plant extracts. researchgate.netmdpi.comajol.infosemanticscholar.orgnih.govnih.govredalyc.org |

| Electrochemical Synthesis | Electrochemical methods for producing iron salts from scrap iron or other sources. | An electrochemical cell could be used to generate reactive iron species that can then react with isovaleric acid. | Studies on the electrochemical production of iron salts for water treatment. nih.gov |

Detailed research into the direct green synthesis of this compound, is still an emerging area. However, the principles and methodologies established in related fields provide a strong foundation for the development of sustainable and environmentally friendly production routes. For example, the synthesis of iron nanoparticles using plant extracts has been extensively studied, and the key findings can be extrapolated to the synthesis of bulk iron salts. The table below presents a summary of research findings from the green synthesis of iron nanoparticles that could be relevant to the synthesis of this compound.

| Plant Extract Source | Iron Precursor | Key Findings | Reference |

| Pomegranate Leaf Extract | Iron(II) and Iron(III) salts | Successful synthesis of iron nanoparticles with biomolecules from the extract acting as capping and stabilizing agents. mdpi.com | mdpi.com |

| Egeria densa | Ferrous sulphate and Ferric chloride | Aqueous extract successfully synthesized iron oxide nanoparticles from both iron(II) and iron(III) salts. mdpi.com | mdpi.com |

| Citrus sinensis (Orange) Peel Extract | Iron(III) chloride | Green synthesis of iron(III) oxide nanoparticles was achieved, with the extract serving as a reducing and capping agent. ajol.info | ajol.info |

| Turmeric Rhizome | Ferric chloride | A sustainable method for producing iron oxide nanoparticles based on green chemistry principles. nih.gov | nih.gov |

| Spinach Leaf Extract | Ferric chloride and Ferrous chloride | Established an effective method for the green synthesis of iron oxide nanoparticles. nih.gov | nih.gov |

By integrating these green chemistry principles, future research can focus on developing a one-pot synthesis of this compound, directly from biomass-derived precursors using biocatalytic or green catalytic methods. This would represent a significant step towards a more sustainable chemical industry.

Spectroscopic Characterization of Iron Isovalerate Complexes

Spectroscopic techniques are fundamental in determining the electronic and geometric structure of coordination compounds. For iron isovalerate, a combination of methods would be employed to understand how the isovalerate ligand coordinates to the iron center and to determine the iron's oxidation state and electronic properties.

Vibrational Spectroscopy (Infrared, Raman) for Ligand Coordination Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the coordination environment of ligands in metal complexes. nanografi.comksu.edu.sa These methods measure the vibrational frequencies of chemical bonds, which are sensitive to changes in bond strength and symmetry upon coordination to a metal ion. ksu.edu.sa

In the case of iron isovalerate, the most informative spectral region would be that of the carboxylate (COO⁻) stretching vibrations. The isovalerate ion has characteristic symmetric (νsym(COO⁻)) and asymmetric (νasym(COO⁻)) stretching modes. The frequency separation (Δν) between these two bands is diagnostic of the coordination mode:

Ionic: A large Δν, similar to that of the sodium salt of the carboxylic acid.

Monodentate: The isovalerate ligand binds to the iron center through one of its oxygen atoms.

Bidentate Chelation: The ligand forms a four-membered ring with the iron atom.

Bidentate Bridging: The carboxylate group bridges two iron centers.

For instance, in studies of iron(II) oxalate dihydrate (α-Fe(C₂O₄)·2H₂O), a related iron carboxylate complex, IR and Raman spectra show characteristic bands for the oxalate ligand. scielo.br The observed frequencies help to confirm the structural arrangement of the oxalate groups around the iron(II) centers. scielo.br Similarly, for iron(III) gallate, another related compound, Raman spectra show well-defined peaks corresponding to the C-C and C-O vibrational modes of the ligand, with broader peaks in amorphous samples compared to crystalline ones. researchgate.net

Illustrative Vibrational Data for Iron Carboxylates

| Compound | ν(C=O) (cm⁻¹) | ν(C-O) (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| Fe₂(C₂O₄)₃·4H₂O | 1736 (terminal C=O) | 1655/1612 (asymmetric) | 1436 (symmetric) | scielo.br |

| α-Fe(C₂O₄)·2H₂O | 1618 (asymmetric) | 1362/1316 (symmetric) | ~3400 (O-H stretch) | scielo.br |

This table presents data for iron oxalates to illustrate the application of vibrational spectroscopy. Similar studies would be necessary to determine the specific coordination modes in iron isovalerate.

Electronic Spectroscopy for d-Orbital Splitting and Charge Transfer Properties

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of transition metal complexes. nih.gov It probes electronic transitions between d-orbitals (d-d transitions) and charge transfer transitions between the metal and the ligand (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). mdpi.comscirp.org

For iron complexes, the oxidation state significantly influences the UV-Vis spectrum. Iron(II) complexes are typically pale green, while iron(III) complexes are often yellow, orange, or brown due to intense LMCT bands that can tail into the visible region. researchgate.net

In a hypothetical iron(III) isovalerate complex, one would expect to observe strong LMCT bands in the UV region, arising from the transfer of an electron from the oxygen-based orbitals of the isovalerate ligand to the d-orbitals of the Fe(III) center. mdpi.com The energy of these bands is sensitive to the nature of the ligand and the coordination geometry. For example, studies on tris(β-diketonato)iron(III) complexes show strong absorption bands in the near-ultraviolet region. nih.gov

Illustrative Electronic Spectroscopy Data for an Iron(III) Complex

| Complex Type | Transition Type | Wavelength Range (nm) | Key Features | Reference |

| Iron(III)-Catecholate | LMCT (pπ -> dπ) | ~400-700 | Intense bands responsible for color. | nih.gov |

| Iron(III)-Catecholate | π -> π* (ligand internal) | ~300 | High-intensity band. | nih.gov |

| [Fe(en)₂]³⁺ | LMCT | ~358 | Absorption maximum. | mdpi.com |

This table illustrates typical electronic transitions observed in iron(III) complexes with oxygen-donating ligands. The exact positions and intensities of bands for iron isovalerate would require experimental measurement.

Magnetic Resonance Techniques (NMR, EPR) for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are powerful techniques for probing the structure and electronic properties of molecules. numberanalytics.com

NMR Spectroscopy: NMR spectroscopy is typically used for diamagnetic compounds. However, in the case of paramagnetic complexes, such as those of high-spin iron(II) and iron(III), the unpaired electrons cause large shifts and broadening of the NMR signals of nearby nuclei. nih.govrsc.org While this complicates spectral interpretation, these paramagnetic shifts can provide valuable information about the electronic structure and the distances between the metal center and the ligand's nuclei. For a potential iron isovalerate complex, ¹H and ¹³C NMR would show signals for the isovalerate ligand that are significantly shifted and broadened compared to the free ligand.

EPR Spectroscopy: EPR spectroscopy is a technique specific to species with unpaired electrons and is therefore highly suitable for studying most iron complexes. bruker.com The resulting EPR spectrum is characterized by a g-factor, which is analogous to the chemical shift in NMR. The g-value and the shape of the EPR signal are sensitive to the oxidation state, spin state, and coordination environment of the iron center. numberanalytics.com For instance, high-spin Fe(III) (S=5/2) complexes often show a characteristic signal at g ≈ 4.3 in rhombic environments. High-spin Fe(II) (S=2) is a non-Kramers ion and can be challenging to observe by conventional EPR.

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environments

⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for studying iron-containing compounds. It can precisely determine the oxidation state, spin state, and coordination environment of iron atoms. caltech.edu The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.netresearchgate.net

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly indicative of the oxidation state. High-spin Fe(II) typically has a larger isomer shift than high-spin Fe(III). researchgate.net

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment.

Studies on iron(II) formate and iron(II) oxalate have shown how Mössbauer spectroscopy can distinguish between different crystallographic sites and confirm the +2 oxidation state. scielo.brresearchgate.net For a sample of iron isovalerate, Mössbauer spectroscopy would be the definitive method to confirm the oxidation state(s) of iron present (i.e., Fe(II), Fe(III), or a mixed-valence state) and provide details about the symmetry of the ligand field. rsc.org

Illustrative Mössbauer Parameters for Iron Carboxylates at Room Temperature

| Compound | Oxidation State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| α-Fe(C₂O₄)·2H₂O | Fe(II) | 1.20 | 1.73 | scielo.br |

| Fe₂(C₂O₄)₃·4H₂O | Fe(III) | 0.38 | 0.50 | scielo.br |

This table provides examples of Mössbauer parameters for iron oxalates, demonstrating the clear distinction between Fe(II) and Fe(III) states.

Diffraction Methods for Crystalline Structure Determination

While spectroscopic methods provide valuable information about the local environment of the iron center, diffraction techniques are required to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Lattice Parameters

Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous determination of the molecular structure of a crystalline compound. ru.nl This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise positions of all atoms in the crystal lattice, yielding information on:

Molecular Geometry: Exact bond lengths and angles within the iron isovalerate complex.

Coordination Number and Geometry: The number of atoms directly bonded to the iron center and their spatial arrangement (e.g., octahedral, tetrahedral).

Lattice Parameters: The dimensions and angles of the unit cell, which is the basic repeating unit of the crystal.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure.

For example, single-crystal X-ray diffraction studies on various iron coordination polymers and complexes have revealed detailed structural information, such as the formation of double-chain structures in certain iron(II) complexes with triazole-based ligands. mdpi.com A similar study on a crystalline sample of iron isovalerate would be essential to definitively establish its molecular and crystal structure.

Illustrative Crystallographic Data for an Iron(II) Carboxylate Complex

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| Iron(II) Oxalate Dihydrate | C₂H₄FeO₆ | Monoclinic | C2/c | Fe-O(oxalate) ~2.2, Fe-O(water) ~2.1 | crystallography.net |

This table shows example data obtained from a single-crystal X-ray diffraction study of a related iron carboxylate. A similar analysis would be required to determine the structure of iron isovalerate.

A Comprehensive Analysis of this compound: Structure and Coordination

The study of metallo-organic compounds, particularly those involving transition metals and carboxylate ligands, offers deep insights into coordination chemistry, material science, and catalysis. This compound, a complex formed between iron ions and the isovalerate ligand, serves as a noteworthy subject for detailed structural and chemical analysis. This article explores the advanced structural elucidation, mass spectrometric behavior, and intricate coordination chemistry of iron isovalerate complexes.

Advanced Structural Elucidation and Coordination Chemistry

The physicochemical properties and reactivity of iron isovalerate are fundamentally dictated by its three-dimensional structure and the nature of the iron-ligand bonding. Advanced analytical techniques provide a window into these molecular characteristics.

Powder X-ray Diffraction (PXRD) is a critical technique for analyzing the solid-state structure of iron isovalerate. It provides information on the phase composition and degree of crystallinity. nih.gov In PXRD, a powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of scattered intensity versus diffraction angle (2θ)—is recorded. libretexts.org

Crystalline solids produce a unique diffraction pattern with sharp peaks at specific angles, which serves as a "fingerprint" for that particular phase. libretexts.orgnaturalspublishing.com This allows for the unambiguous identification of the specific polymorph or phase of iron isovalerate present. Conversely, amorphous or poorly crystalline materials, which lack long-range atomic order, produce broad, diffuse halos instead of sharp peaks. nih.govresearchgate.net

The crystallinity of iron isovalerate can be influenced by several factors, including the method of synthesis, solvent system, and the presence of co-existing substances or impurities. nih.govnih.gov For example, studies on other iron carboxylates have shown that the presence of different excipients can significantly alter the positions and shapes of diffraction peaks. nih.gov Similarly, the presence of other minerals can inhibit or promote the formation of certain crystalline iron oxide phases, a principle that extends to iron carboxylates like isovalerate. nih.gov Nearly all iron oxides can be found in crystalline forms, with the exception of ferrihydrite which is poorly crystalline. pjoes.com

Table 1: Illustrative Powder X-ray Diffraction Data for a Crystalline Iron Carboxylate Complex This table provides a hypothetical example of PXRD data to illustrate how results are presented. Actual values for iron isovalerate would need to be determined experimentally.

| 2θ Angle (Degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 10.2 | 8.67 | 100 | (100) |

| 18.5 | 4.79 | 45 | (110) |

| 20.5 | 4.33 | 80 | (200) |

| 25.1 | 3.54 | 30 | (210) |

| 30.8 | 2.90 | 65 | (211) |

Mass spectrometry (MS) is an indispensable tool for determining the composition, molecular weight, and structural details of iron isovalerate complexes. Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) allow for the gentle ionization of the complex, enabling the detection of the intact molecular ion and providing its precise mass. iupac.org

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected parent ion. Collision-Induced Dissociation (CID) is a common fragmentation method where ions are collided with neutral gas molecules. acs.org For iron carboxylates, CID analysis often reveals characteristic neutral losses, such as the loss of CO2 and H2O, which helps in deducing the structure. chemrxiv.org Another powerful technique, Electron Induced Dissociation (EID), has proven particularly effective for analyzing trinuclear oxo-centered iron-carboxylate complexes. acs.org EID provides extensive fragmentation, yielding detailed information about the metallic core and the number and nature of the attached ligands, which is often not achievable with CID. acs.org The fragmentation pattern of an iron isovalerate complex can reveal the step-wise loss of isovalerate ligands, cleavage of the iron-oxygen bonds, and fragmentation of the ligand itself. acs.orgntnu.no

Table 2: Potential Fragments in Mass Spectrometric Analysis of a Hypothetical Di-isovalerate Iron(II) Complex ([Fe(C₅H₉O₂)₂])

| Postulated Fragment | Formula | m/z (for ⁵⁶Fe) | Description of Loss |

|---|---|---|---|

| [Fe(C₅H₉O₂)₂]+ | C₁₀H₁₈O₄Fe | 258.05 | Molecular Ion |

| [Fe(C₅H₉O₂)]+ | C₅H₉O₂Fe | 157.00 | Loss of one isovalerate radical |

| [Fe(C₅H₉O₂) + H₂O]+ | C₅H₁₁O₃Fe | 175.01 | Loss of isovalerate, addition of water |

| [Fe(O₂CR)]+ (R=C₄H₉) | C₅H₉O₂Fe | 157.00 | Loss of one ligand |

| [Fe]+ | Fe | 55.93 | Loss of all ligands |

The arrangement of isovalerate ligands around a central iron ion defines the coordination geometry, which in turn influences the complex's stability, color, and magnetic properties. numberanalytics.com

The coordination number and geometry of iron isovalerate complexes are flexible and depend on factors like the iron's oxidation state (Fe(II) or Fe(III)) and steric hindrance from the ligands.

Octahedral Geometry : This is the most common coordination environment for both Fe(II) and Fe(III), involving six ligands arranged at the vertices of an octahedron. numberanalytics.comlibretexts.org In many iron carboxylate structures, the iron center is coordinated to oxygen atoms from multiple carboxylate ligands and often solvent molecules (like water) to complete the six-coordinate sphere. researchgate.netmdpi.com These structures are often distorted from perfect octahedral geometry due to the constraints of the ligands. researchgate.netmdpi.com

Tetrahedral Geometry : A coordination number of four can lead to a tetrahedral arrangement of ligands around the iron center. numberanalytics.comlibretexts.org This is less common than octahedral but can occur with bulky ligands or under specific reaction conditions.

Other Geometries : Five-coordinate geometries, such as square pyramidal and trigonal bipyramidal, are also known for iron complexes. numberanalytics.comrsc.orgrsc.org These are often found in complexes with specific multidentate ligands or in multinuclear clusters where bridging isovalerate ligands create unique coordination environments. rsc.orgnih.gov For instance, well-known "basic iron acetate" structures contain a central μ₃-oxo atom surrounded by three iron atoms, which are bridged by carboxylate ligands, resulting in complex coordination. nih.gov

Table 3: Common Coordination Geometries for Iron Complexes

| Coordination Geometry | Coordination Number | Common Iron Oxidation States | Notes |

|---|---|---|---|

| Octahedral | 6 | Fe(II), Fe(III) | Most common geometry; often distorted. numberanalytics.comresearchgate.net |

| Tetrahedral | 4 | Fe(II), Fe(III) | Less common; favored with bulky ligands. numberanalytics.comlibretexts.org |

| Trigonal Bipyramidal | 5 | Fe(III) | Observed in specific mono- and multinuclear complexes. rsc.orgrsc.org |

| Square Pyramidal | 5 | Fe(III) | An alternative five-coordinate geometry. rsc.orgrsc.org |

The isovalerate anion is typically a monodentate or bidentate ligand. wikipedia.orgsolubilityofthings.com When it coordinates to a single metal ion through both of its oxygen atoms, it forms a four-membered ring, a simple form of chelation. wikipedia.org This is referred to as a κ²-binding mode. wikipedia.org More commonly, the carboxylate group acts as a bridging ligand, connecting two different iron centers.

The term chelation is more broadly applied when a single ligand binds to a metal ion through multiple distinct donor atoms, a property of polydentate ligands. solubilityofthings.comlibretexts.org While isovalerate itself is not polydentate, it can be part of a larger system containing polydentate chelating agents like EDTA or amino acids. wikipedia.orgyoutube.com The formation of stable 5- or 6-membered rings by these chelating agents with the iron center significantly increases the thermodynamic stability of the complex, an observation known as the "chelate effect". libretexts.org In such mixed-ligand systems, the coordination of the polydentate ligand would dominate the structure, with isovalerate ions potentially acting as counter-ions or filling remaining coordination sites. google.com

Stereochemistry becomes a fascinating aspect when ligands arrange themselves in a non-superimposable, mirror-image fashion around the metal center. Isovaleric acid is an achiral molecule. However, its complexes with iron can be chiral if the spatial arrangement of the ligands lacks a plane of symmetry.

This phenomenon gives rise to "chiral-at-metal" complexes, where the stereogenic center is the iron atom itself. nih.gov For example, an octahedral complex with different types of ligands, or even with identical but asymmetrically arranged ligands, can exist as a pair of enantiomers. Research on related iron carboxylate systems has identified chiral C₂-symmetric trinuclear complexes where the chirality arises entirely from the ligand arrangement. nih.gov Such a complex, when crystallized in a centrosymmetric space group, contains both enantiomers in equal amounts, forming a racemic mixture. nih.gov

Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral substance. mdpi.com A chiral iron isovalerate complex could, in principle, exhibit selective binding or reactivity toward one enantiomer of a chiral substrate. While not inherent to the simple iron-isovalerate system, this concept is crucial in the application of chiral iron complexes in asymmetric catalysis. nih.gov

Reactivity and Reaction Pathways of Iron Isovalerate

Oxidation-Reduction Chemistry of Iron Isovalerate Species

The chemistry of iron isovalerate is profoundly influenced by the ability of the central iron atom to exist in multiple oxidation states, primarily +2 (ferrous) and +3 (ferric). britannica.com This capacity for oxidation and reduction governs the compound's reactivity and its participation in electron transfer processes. flinnprep.com The isovalerate ligand itself modulates the electrochemical properties of the iron center.

The standard redox potential of the Fe³⁺/Fe²⁺ couple is a critical parameter that is significantly affected by the coordinating ligands. While specific data for iron isovalerate is not abundant, the principles governing iron-carboxylate complexes are well-established. The redox potential is influenced by the electrostatic interactions between the iron ion and the isovalerate ligands. nih.gov Computational models, such as those combining DFT with solvation models, have become crucial for accurately predicting the redox potentials of iron complexes in solution, achieving errors as low as 0.01-0.02 V compared to experimental values for aqueous iron ions. rsc.org

Electron transfer reactions involving iron complexes can proceed through two primary mechanisms: libretexts.org

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from one complex to another without any change in the coordination sphere of either reactant. The ligands remain firmly attached to their respective metal centers, and the electron tunnels from the reductant to the oxidant.

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged intermediate where a ligand is simultaneously bonded to both the oxidizing and reducing iron centers. libretexts.orglibretexts.org The ligand acts as a conduit for the electron. While simple carboxylates like isovalerate can participate, this mechanism is more common with ligands capable of forming stable bridges.

The specific mechanism is determined by factors such as the lability of the ligands and the ability of a ligand to bridge the two metal centers. libretexts.orglibretexts.org

The oxidation state of the iron atom (+2 or +3) is a key determinant of the chemical reactivity of iron isovalerate. britannica.com The Fe³⁺ ion has a half-filled d-orbital (d⁵), a configuration that confers extra stability. flinnprep.com Consequently, ferrous isovalerate (Fe²⁺) has a natural tendency to be oxidized to ferric isovalerate (Fe³⁺), acting as a reducing agent in chemical reactions. flinnprep.com

The reactivity differences are rooted in the electronic structure and charge of the iron ion:

Fe(III) Isovalerate: The higher positive charge of the ferric ion (Fe³⁺) makes it a stronger Lewis acid compared to the ferrous ion. This enhances its ability to polarize coordinated ligands and interact with nucleophiles. In certain contexts, such as with iron-oxo species, a higher iron oxidation state can lead to increased reactivity toward C-H bond activation. rsc.org

Fe(II) Isovalerate: The ferrous ion (Fe²⁺) is larger and less Lewis acidic than the ferric ion. Complexes of Fe(II) are generally more labile, meaning they undergo ligand exchange reactions more rapidly. libretexts.org Its ability to donate an electron makes it useful in reductive chemical processes.

The interconversion between these two oxidation states is central to the role of iron compounds in various chemical and biological processes. nih.gov

Redox Potentials and Electron Transfer Mechanisms

Ligand Exchange and Substitution Dynamics

Ligand exchange reactions involve the replacement of one or more isovalerate ligands in the iron's coordination sphere with other ligands. chemguide.co.uk These substitution reactions are fundamental to the synthesis of new iron complexes and are crucial in catalytic applications. libretexts.orgsolubilityofthings.com The dynamics of these reactions are typically classified by their mechanism: libretexts.org

Dissociative (D) Mechanism: An isovalerate ligand first detaches from the iron center, forming a coordinatively unsaturated intermediate. This intermediate then rapidly coordinates with the incoming ligand.

Associative (A) Mechanism: The incoming ligand first attacks the iron complex, forming a transient intermediate with an increased coordination number, after which an isovalerate ligand is expelled.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate.

For octahedral iron complexes, the mechanism is often of the interchange type. The rate of ligand substitution is significantly influenced by the iron's oxidation state; Fe(II) complexes are generally labile, while Fe(III) complexes are more inert, reacting much more slowly. libretexts.org A classic example of a rapid ligand exchange is the reaction of aqueous Fe(III) ions with thiocyanate ions to produce an intensely blood-red complex, a reaction used as a sensitive test for Fe³⁺. chemguide.co.uk The properties of the ligands themselves, such as their ability to donate or withdraw electron density, also play a pivotal role in shaping the frontier orbitals and influencing substitution dynamics. nih.gov

Thermal Decomposition Pathways and Kinetic Analysis

Heating iron isovalerate, like other iron carboxylates, leads to its decomposition, a process widely used for synthesizing iron oxide nanomaterials. nih.govrsc.org

The thermal decomposition of iron carboxylate precursors is a robust method for producing iron oxide nanoparticles with controlled size and shape. nih.govrsc.org The process generally involves heating the iron isovalerate, often in a high-boiling point organic solvent in the presence of surfactants. The decomposition of iron(III) carboxylates can be a complex process. For example, studies on iron(III) formate show that decomposition can involve an electron transfer from the carboxylate anion to the Fe(III) center, reducing it to Fe(II). researchgate.net This is followed by further reactions and oxidation to yield various forms of iron oxide, such as magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃). researchgate.net

The reaction pathway and the final product's characteristics (e.g., cubic vs. spherical nanoparticles) are highly dependent on experimental parameters such as the structure of the iron precursor, the heating rate, the solvent, and the type and concentration of surfactants used. nih.gov

The kinetics of the thermal decomposition of iron isovalerate can be investigated using techniques like Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing data to determine key kinetic parameters. ekb.eg

Kinetic analysis of TGA data, using methods such as the Coats-Redfern integral method, allows for the determination of the activation energy (Ea), the pre-exponential factor, and the most probable reaction mechanism (e.g., diffusion-controlled, nucleation, or chemical reaction-controlled). mdpi.com

Kinetic Parameters for Thermal Decomposition of Various Iron Compounds

| Compound/Process | Method | Proposed Control Mechanism | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|---|

| Iron Ore (Goethite decomp. - Stage 1) | Non-isothermal TGA | Chemical Reaction | 46 - 135 | mdpi.com |

| Iron Ore (Goethite decomp. - Stage 2) | Non-isothermal TGA | Diffusion | 3 - 45 | mdpi.com |

| Iron Ore (Hematite decomp.) | Non-isothermal TGA | Chemical Reaction | 424 - 832 | mdpi.com |

This table presents illustrative data from similar iron compounds to demonstrate the type of information gained from kinetic analysis. The values are context-dependent and vary with experimental conditions.

Environmental Biogeochemistry and Transformation

Speciation and Mobility of Iron Isovalerate in Aquatic and Terrestrial Systems

The speciation and mobility of iron isovalerate in the environment are dictated by the ambient physicochemical conditions, which control the dissolution of the salt and the subsequent fate of the dissociated iron and isovalerate ions. nih.govmdpi.com In aquatic and soil environments, iron exists in two primary oxidation states, ferrous (Fe(II)) and ferric (Fe(III)), with Fe(III) being the stable form in oxic waters, where it readily forms insoluble oxides and hydroxides. vliz.be The isovalerate anion, a branched-chain fatty acid, is generally soluble and its mobility is influenced by interactions with surfaces and microbial activity.

Natural organic matter (NOM), such as humic and fulvic acids, and inorganic colloids are ubiquitous in aquatic and terrestrial systems and significantly influence the fate of dissolved substances. researchgate.netnih.gov

Iron Interactions : Iron ions, particularly Fe(III), have a strong affinity for NOM. researchgate.net They can form complexes with dissolved organic matter (DOM), which can either enhance or reduce their mobility. researchgate.net Complexation with soluble organic ligands can keep iron in solution, preventing its precipitation as (oxy)hydroxides. mdpi.com Conversely, iron can act as a bridge, causing flocculation of DOM and colloids, leading to their sedimentation. nih.gov The presence of Fe(III) can also coat the surfaces of natural colloids like clays and silica, altering their surface charge and reactivity. researchgate.net

Isovalerate Interactions : As an organic anion, isovalerate can interact with NOM and colloids, although these interactions are generally weaker compared to those of multivalent metal cations. It can participate in partitioning into the hydrophobic domains of humic substances or adsorb to the surfaces of colloids. The extent of this interaction depends on the properties of the NOM and the solution chemistry (e.g., pH, ionic strength). nih.gov

The surfaces of minerals in soils and sediments provide abundant sites for the adsorption of ions, significantly retarding their movement.

Iron Adsorption : Iron cations adsorb strongly to mineral surfaces, especially clays (e.g., montmorillonite, kaolinite) and iron's own (oxy)hydroxide minerals (e.g., goethite, ferrihydrite). rsc.orgmdpi.com This adsorption is highly pH-dependent, increasing as pH rises. On clay surfaces, Fe(II) can be sorbed and subsequently oxidized, forming new Fe(III) mineral phases. rsc.org The point of zero charge (PZC) of minerals like iron oxides is typically around neutral pH; below the PZC, the surface is positively charged, attracting anions, while above it, the surface is negative, attracting cations like iron. diva-portal.org

Isovalerate Adsorption : Being an anion, isovalerate adsorption is favored on positively charged mineral surfaces, which occur at pH values below the mineral's PZC. Therefore, in acidic soils, minerals like goethite could adsorb isovalerate. wur.nl However, in most neutral to alkaline environments, mineral surfaces are negatively charged, leading to electrostatic repulsion and limited adsorption of the isovalerate anion. diva-portal.org

When introduced as iron isovalerate, the dissociation in the soil solution would lead to competitive adsorption. The iron cation would likely adsorb more strongly and over a broader pH range to common soil minerals compared to the isovalerate anion. rsc.org The isovalerate that remains in solution would be highly mobile and available for microbial uptake.

Table 1: Factors Influencing Speciation and Mobility

| Factor | Effect on Iron | Effect on Isovalerate | Overall Impact on Iron Isovalerate System |

|---|---|---|---|

| pH | Low pH increases solubility of Fe(II)/Fe(III). High pH promotes precipitation of Fe(III) (oxy)hydroxides. mdpi.com | Low pH (below pKa ~4.8) favors the less soluble protonated form (isovaleric acid). | Dictates the dominant dissolved and solid forms of iron and the surface charge of minerals, controlling adsorption. |

| Redox Potential (Eh) | Oxic conditions favor insoluble Fe(III). Anoxic conditions favor more soluble Fe(II). vliz.be | Stable under both oxic and anoxic conditions, but primarily degraded anaerobically. | Determines the oxidation state and thus the solubility and mobility of iron. |

| Natural Organic Matter (NOM) | Forms soluble complexes, increasing mobility, or acts as a flocculant, decreasing mobility. nih.govresearchgate.net | Can partition into NOM, slightly reducing mobility. | Complex interactions can lead to the formation of soluble or insoluble ternary complexes. |

| Mineral Surfaces | Strongly adsorbs to clays and (oxy)hydroxides, especially at neutral to high pH. rsc.org | Adsorbs to positively charged surfaces (at low pH); repelled by negatively charged surfaces. diva-portal.org | Iron is likely immobilized by adsorption, while isovalerate remains mobile in the aqueous phase in most neutral soils. |

Interaction with Natural Organic Matter and Colloids

Microbial-Mediated Transformations of Isovalerate and Iron

Microorganisms are central to the cycling of both iron and short-chain fatty acids in the environment. numberanalytics.comslideshare.net The introduction of iron isovalerate into an ecosystem would provide both a carbon and energy source (isovalerate) and an essential micronutrient and potential electron acceptor (iron). frontiersin.org

Isovalerate is a common intermediate in the anaerobic decomposition of proteins and amino acids (specifically leucine). researchgate.netnih.gov Its further degradation is a critical step in anaerobic food webs, often requiring the cooperation of different microbial groups in a process called syntrophy. researchgate.netoup.com

In the absence of more favorable electron acceptors like nitrate or sulfate, isovalerate is oxidized by proton-reducing syntrophic bacteria, such as members of the Syntrophomonadaceae and Syntrophaceae families. researchgate.netasm.org This oxidation is thermodynamically unfavorable on its own and can only proceed if the products, primarily hydrogen (H₂) and formate, are kept at very low concentrations. researchgate.netnih.gov This is achieved by partner organisms, typically hydrogenotrophic methanogens, which consume H₂ and formate to produce methane (CH₄). nih.gov

The typical degradation pathway is: Isovalerate + 3H₂O → Acetate + Propionate + H⁺ + 2H₂

Alternatively, complete oxidation can occur: 2CH₃(CH₂)₂COOH + 6H₂O → 4CH₃COOH + 4H₂ + 2H⁺

Metagenomic studies have identified that the electron transfer from isovalerate degradation to H₂ and formate production is facilitated by electron transfer flavoproteins (ETFs). researchgate.netnih.gov

Iron is an indispensable element for almost all microorganisms, serving as a critical cofactor in a vast array of metabolic enzymes. numberanalytics.com Its ability to easily transfer electrons by shifting between the Fe(II) and Fe(III) states makes it fundamental to cellular respiration and energy generation. nih.govwikipedia.org

Enzyme Cofactor : Iron is a key component of iron-sulfur clusters and heme groups found in cytochromes. frontiersin.org These proteins are essential for electron transport chains in both aerobic and anaerobic respiration. wikipedia.org Enzymes involved in the degradation of fatty acids and subsequent metabolic pathways rely on these iron-containing proteins.

Electron Acceptor/Shuttle : In anaerobic environments, some bacteria can use Fe(III) as a terminal electron acceptor for respiration, a process known as dissimilatory iron reduction. nih.gov They oxidize organic compounds (like acetate, a product of isovalerate degradation) while reducing insoluble Fe(III) oxides to soluble Fe(II). Furthermore, dissolved organic matter can act as an electron shuttle, where it is first reduced by the microorganism and then abiotically transfers the electron to a distant Fe(III) mineral.

The presence of iron from iron isovalerate can therefore directly stimulate microbial activity by fulfilling nutritional requirements and potentially participating in redox reactions that facilitate organic matter decomposition. numberanalytics.com

The introduction of iron isovalerate into an anaerobic environment, such as a sediment, bioreactor, or the gut, would directly alter the profile of short-chain fatty acids (SCFAs). frontiersin.org

Direct Increase in Isovalerate : Initially, there would be a spike in the concentration of isovalerate. Isovalerate is a branched-chain fatty acid (BCFA) typically produced from protein fermentation. frontiersin.org

Increase in Downstream Products : The syntrophic degradation of isovalerate leads to the production of other SCFAs, primarily acetate and sometimes propionate. researchgate.netnih.gov This would increase the concentrations of these beneficial SCFAs.

Table 2: Microbial Transformations and Products

| Process | Key Microorganisms | Primary Substrates | Key Products | Role of Iron |

|---|---|---|---|---|

| Syntrophic Isovalerate Oxidation | Syntrophomonadaceae, Syntrophaceae members researchgate.net | Isovalerate, Water | Acetate, Propionate, H₂, Formate nih.gov | Essential micronutrient for enzyme synthesis (e.g., cytochromes). |

| Hydrogenotrophic Methanogenesis | Methanothrix, Methanosarcina researchgate.net | H₂, Formate, CO₂, Acetate | Methane (CH₄), Water | Essential micronutrient. |

| Dissimilatory Iron Reduction | Geobacter, Shewanella species nih.gov | Acetate, other organic acids, H₂; Fe(III) | CO₂, Fe(II) | Acts as the terminal electron acceptor (Fe(III)). |

Role of Iron in Microbial Metabolism and Electron Transfer Processes

Biogeochemical Cycling of Iron and Carboxylates in Natural Environments

The biogeochemical cycling of iron is a fundamental process that influences the structure and function of terrestrial and aquatic ecosystems. Iron is the fourth most abundant element in the Earth's crust and exists predominantly in two oxidation states: the reduced ferrous form (Fe(II)) and the oxidized ferric form (Fe(III)). The transformation between these two states is a cornerstone of the iron cycle, driving a complex network of biotic and abiotic reactions. In many environments, particularly at neutral pH, the ferric form is poorly soluble, while the ferrous form is more soluble and bioavailable.

Carboxylates, which are the conjugate bases of carboxylic acids, are ubiquitous organic compounds in natural environments, arising primarily from the microbial degradation of organic matter. Short-chain fatty acids like isovalerate are products of anaerobic fermentation of amino acids, such as leucine. These carboxylates can form complexes with metal ions, including iron. The formation of iron-carboxylate complexes significantly impacts the speciation, solubility, and bioavailability of iron. For instance, complexation with organic ligands can keep iron in solution, preventing its precipitation as (oxyhydr)oxide minerals.

In anoxic environments like saturated soils, sediments, and groundwater, microorganisms play a central role in the iron cycle. Dissimilatory iron-reducing bacteria (DIRB) utilize Fe(III) minerals as terminal electron acceptors for the oxidation of organic compounds, releasing soluble Fe(II). This process is a key link between the carbon and iron cycles. Conversely, iron-oxidizing bacteria can use Fe(II) as an electron donor, leading to the precipitation of Fe(III) minerals. The transient accumulation of isovalerate has been observed in iron-reducing environments such as anoxic paddy soils, indicating its participation in these biogeochemical pathways.

The formation and transformation of isovaleric acid, iron salt, are intrinsically linked to the biogeochemical cycles of both carbon and iron. The coupling of these cycles is critical for processes like primary productivity, organic matter decomposition, and mineral formation.

Contribution to the Iron Cycle: The iron cycle involves the transformation of iron between soluble and insoluble phases and its two primary oxidation states, Fe(II) and Fe(III). Carboxylic acids, including isovaleric acid, can act as chelating agents for iron. The formation of an iron-isovalerate complex influences the mobility and bioavailability of iron. In soil and aquatic systems, isovaleric acid produced during microbial fermentation can react with iron, potentially dissolving iron-containing minerals or preventing the precipitation of iron hydroxides. This complexation can maintain a pool of soluble iron that is available for uptake by microorganisms or plants. Conversely, the adsorption of these complexes onto mineral surfaces can lead to the sequestration of iron. The redox state of iron is also crucial; Fe(III) forms more stable complexes with carboxylates compared to Fe(II). Microbial processes are central to this cycling; for example, dissimilatory iron-reducing bacteria can reduce Fe(III) in minerals, releasing Fe(II) which can then interact with available carboxylates.

Contribution to the Carbon Cycle: The carbon cycle is fundamentally driven by the fixation of carbon dioxide into organic matter and its subsequent decomposition and mineralization. Isovaleric acid, a five-carbon molecule (C5H10O2), represents a small but active component of the organic carbon pool, particularly in anaerobic environments. Its production by microbial fermentation of proteins and amino acids is a key step in the breakdown of complex organic matter. The fate of this microbially-produced isovalerate is a part of the carbon cycle. When it forms a complex with iron, it effectively links the carbon and iron cycles. Dissimilatory iron reduction (DIR) is a significant pathway for anaerobic organic matter mineralization, where organic compounds are oxidized to CO2 using Fe(III) as the electron acceptor. While DIR can lead to the release of carbon as CO2, the subsequent formation of iron-carbonate minerals can act as a carbon sink. The formation of an iron-isovalerate complex sequesters organic carbon, influencing its stability and availability for further microbial metabolism.

The table below summarizes the key intersections of this compound in the carbon and iron cycles.

| Biogeochemical Cycle | Role of this compound | Governing Processes | Environmental Significance |

|---|---|---|---|

| Iron Cycle | Influences iron speciation, solubility, and mobility through complexation. | Microbial Fe(III) reduction, Fe(II) oxidation, mineral dissolution/precipitation, chelation. | Affects iron bioavailability for microorganisms and plants; transport of iron in terrestrial and aquatic systems. |

| Carbon Cycle | Sequesters organic carbon (isovalerate) and influences its fate. | Microbial fermentation (production of isovalerate), dissimilatory iron reduction (consumption of organic carbon), photodegradation. | Participates in organic matter decomposition pathways and carbon stabilization in soils and sediments. |

The environmental fate and persistence of this compound are determined by the stability of the complex and the susceptibility of its components—isovalerate

Catalytic and Biocatalytic Implications

Iron Isovalerate as a Catalyst in Organic Transformations

Iron, being an abundant and low-toxicity metal, is an attractive alternative to noble metal catalysts in organic synthesis. mdpi.com Iron catalysts, including carboxylate complexes, are versatile and can participate in a wide range of organic transformations. google.com

Homogeneous and Heterogeneous Catalysis Mechanisms

The catalytic mechanisms of iron isovalerate can be understood through the lens of both homogeneous and heterogeneous catalysis, drawing parallels with other iron carboxylate systems.

Homogeneous Catalysis: In a homogeneous system, the iron catalyst is in the same phase as the reactants. acs.org Iron carboxylates in homogeneous catalysis often involve the iron center's ability to cycle between different oxidation states, commonly Fe(II) and Fe(III). acs.org For instance, in oxidation reactions, an iron(II) carboxylate might be oxidized to a high-valent iron(V)-oxo species, which then acts as the primary oxidant. acs.org The carboxylate ligand can play a crucial role in these mechanisms, influencing the catalyst's solubility, stability, and reactivity. In some cases, the carboxylate can directly participate in the reaction, for example, by assisting in the cleavage of oxidants like hydrogen peroxide. acs.org The mechanism often involves the formation of radical intermediates or proceeds through concerted pathways, depending on the specific reaction and ligands involved. rsc.org

Heterogeneous Catalysis: For heterogeneous catalysis, the iron catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture. savemyexams.com This offers advantages in catalyst separation and reuse. mdpi.com Iron carboxylates can be immobilized on various solid supports like silica, zeolites, or polymers to create heterogeneous catalysts. mdpi.com The general mechanism for heterogeneous catalysis involves several steps:

Adsorption: Reactant molecules adsorb onto the active sites on the catalyst surface. savemyexams.comwikipedia.org

Reaction: Chemical transformation of the adsorbed reactants occurs on the surface. This can involve the weakening of existing bonds within the reactant molecules. savemyexams.com

Desorption: The product molecules detach from the catalyst surface. savemyexams.com

In the context of an immobilized iron isovalerate catalyst, the iron centers on the support surface would act as the active sites. The isovalerate ligands could influence the electronic properties and accessibility of these iron centers.

| Catalysis Type | Catalyst Phase | Key Mechanistic Features | Advantages |

| Homogeneous | Same as reactants | Redox cycling of iron, ligand participation | High activity and selectivity |

| Heterogeneous | Different from reactants | Adsorption, surface reaction, desorption | Easy separation and reusability |

Specific Reaction Types and Selectivity Profiles (e.g., Oxidation, Reduction)

Based on the known reactivity of other iron carboxylate complexes, iron isovalerate could potentially catalyze several types of organic reactions.

Oxidation Reactions: Iron complexes are well-known oxidation catalysts. rsc.org Iron(III) carboxylates have been used for the oxidation of various substrates. For example, iron(III) complexes with carboxylate ligands can catalyze the oxidation of alkanes and alkenes. rsc.orgmdpi.com The selectivity of these reactions (e.g., alcohol vs. ketone formation in alkane oxidation) can be tuned by modifying the ligand environment around the iron center. rsc.org The addition of carboxylic acids has been shown to improve product yields and chemoselectivities in iron-catalyzed C–H oxidation reactions, suggesting the involvement of iron(V)-oxo-carboxylato species. acs.org

Reduction Reactions: Iron catalysts are also employed in reduction reactions. For instance, iron(II) complexes are active in the hydrogenation and hydrosilylation of carbonyl compounds and imines. acs.orgnih.govchemrxiv.org The mechanism can involve the heterolytic cleavage of H2, where the ligand framework assists in the process. acs.orgnih.gov Iron carboxylates can serve as precursors for the active catalytic species in these reductions. researchgate.net

The selectivity of these reactions is a critical aspect. For example, in the hydrogenation of unsaturated compounds, chemoselectivity for reducing a specific functional group in the presence of others is highly desirable. chemrxiv.org The steric and electronic properties of the isovalerate ligand could influence the regioselectivity and stereoselectivity of the catalyzed reactions.

Enzyme-Iron Isovalerate Interactions and Biocatalysis

The interplay between enzymes, iron, and isovalerate derivatives is a burgeoning area of research with significant implications for biocatalysis and biotechnology.

Immobilization Strategies and Biocatalyst Stability

Enzyme immobilization is a key strategy to enhance enzyme stability, reusability, and performance in industrial processes. rsc.orgnih.gov Iron-containing materials, particularly iron oxide nanoparticles, are excellent supports for enzyme immobilization due to their high surface area, biocompatibility, and magnetic properties, which allow for easy separation. rsc.orgnih.gov

Common immobilization techniques on iron-based supports include:

Physical Adsorption: Enzymes are bound to the support via weak interactions.

Covalent Bonding: Enzymes are attached to the support through strong covalent bonds, often using cross-linking agents like glutaraldehyde. rsc.orgnih.gov

Encapsulation: Enzymes are entrapped within a porous matrix, such as a metal-organic framework (MOF). csic.es

The stability of the immobilized biocatalyst is a crucial factor. Iron oxide nanoparticles have been shown to enhance the thermal and storage stability of immobilized enzymes. nih.gov For instance, cellulase immobilized on iron oxide magnetic nanoparticles showed enhanced thermal stability and retained a significant portion of its activity after multiple reuse cycles. nih.gov However, direct contact with iron can sometimes be detrimental to "iron-sensitive enzymes." In such cases, coating the iron-containing support can preserve the enzyme's integrity. nih.gov

| Immobilization Strategy | Description | Impact on Stability |

| Physical Adsorption | Based on weak intermolecular forces. | Can be less stable, with potential for enzyme leaching. |

| Covalent Bonding | Strong, stable attachment of the enzyme to the support. | Generally leads to high stability and reusability. rsc.org |

| Encapsulation in MOFs | Entrapment of enzymes within a porous framework. | Can provide a protective environment and enhance stability. csic.essemanticscholar.org |

Enzymatic Production and Degradation Pathways Involving Isovalerate Derivatives

Isovalerate and its esters are important compounds, particularly as flavor and fragrance agents. researchgate.net Biocatalysis offers a green and selective route for their synthesis and degradation.

Enzymatic Production: Lipases are widely used enzymes for the synthesis of esters like isoamyl isovalerate, which has an apple flavor. researchgate.net The enzymatic synthesis is typically carried out via the esterification of isovaleric acid with an alcohol, or through transesterification. researchgate.netresearchgate.netmdpi.commdpi.com Immobilized lipases are often preferred as they can be reused and the process can be operated continuously. researchgate.net For example, Rhizomucor miehei lipase immobilized on a resin has been successfully used for the synthesis of isoamyl isovalerate. researchgate.net Similarly, cutinases can be employed to produce various isoamyl fatty acid esters. jmb.or.kr

Enzymatic Degradation: The biodegradation of polymers containing ester linkages can be facilitated by enzymes like lipases, esterases, and cutinases. mdpi.commdpi.com These enzymes catalyze the hydrolysis of ester bonds. mdpi.commdpi.com While not directly focused on iron isovalerate, the principles of enzymatic degradation of polyesters are relevant. The process typically involves the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of the ester bonds, breaking down the polymer into smaller molecules like oligomers, and ultimately to the constituent monomers. mdpi.comnih.gov In rumen microbiology, isovalerate is known to be a branched-chain fatty acid that can stimulate the growth and activity of cellulolytic bacteria and their enzymes, which are involved in the degradation of complex organic matter. researchgate.net

Advanced Materials Science and Precursor Chemistry

Utilization as Precursor for Iron-Based Nanomaterials Synthesis

The synthesis of iron-based nanomaterials is a cornerstone of nanotechnology, with applications in various technological fields. Iron(III) isovalerate serves as a valuable precursor in these processes, enabling the controlled formation of iron oxide nanoparticles with tailored properties.

Controlled Synthesis of Iron Oxide Nanoparticles (e.g., Magnetite, Hematite)

The thermal decomposition of iron-containing precursors, such as iron(III) isovalerate, is a prominent method for producing magnetic nanoparticles. rsc.org This process allows for the synthesis of various iron oxide phases, including magnetite (Fe₃O₄) and hematite (α-Fe₂O₃), which are the most common and technologically important iron oxides found in nature. nih.gov

The synthesis of magnetite nanoparticles can be achieved by mixing an iron salt with alcohol, carboxylic acid, and amine in an organic solvent and heating the mixture to temperatures between 200-360°C. google.com The size of the resulting nanoparticles, which can range from 2 to 20 nm with a narrow size distribution, can be controlled by adjusting the ratio of the iron salt to the acid and amine. google.com Similarly, hematite nanoparticles can be synthesized through methods like controlled precipitation and subsequent calcination. uptc.edu.coscielo.org.co For instance, hematite nanoparticles with sizes under 100 nm have been produced by calcining the precursor material at 425°C. uptc.edu.coscielo.org.co

Various synthesis techniques, such as co-precipitation, hydrothermal and high-temperature reactions, sol-gel processes, and sonochemical methods, are employed to produce iron oxide nanoparticles with desirable characteristics like narrow size distribution and high saturation magnetization. nih.gov The choice of synthesis method and parameters like temperature, pH, and precursor concentration significantly influences the final properties of the nanoparticles. mdpi.comnih.gov

| Synthesis Method | Description | Key Parameters | Resultant Nanoparticle Characteristics |

| Thermal Decomposition | Decomposition of an organometallic iron precursor at high temperatures. rsc.org | Precursor concentration, temperature, reaction time. rsc.org | Can produce monodisperse nanoparticles with controlled size. rsc.orgnih.gov |

| Co-precipitation | Precipitation of ferrous and ferric salts from an aqueous solution. nih.gov | pH, Fe²⁺/Fe³⁺ ratio, temperature, ionic strength. mdpi.com | Simple and efficient method for producing various iron oxide phases. nih.gov |

| Hydrothermal/Solvothermal | Crystallization of precursors in a heated aqueous or organic solvent under pressure. ijcce.ac.ir | Temperature, pressure, solvent type. nih.govmdpi.com | Yields highly crystalline nanoparticles with controlled morphology. nih.govijcce.ac.ir |

| Sol-Gel | Formation of a colloidal suspension (sol) and subsequent gelation to form a network. ijcce.ac.ir | pH, precursor concentration, temperature. nih.gov | Good control over particle size and microstructure. nih.gov |

| Sonochemical | Use of ultrasound to create and collapse cavitation bubbles, leading to nanoparticle formation. sapub.org | Surfactants, precursors. sapub.org | Can produce monodisperse nanoparticles with various morphologies. sapub.org |

Influence of Precursor Structure on Resultant Nanomaterial Properties

The molecular structure of the iron precursor plays a critical role in determining the physicochemical properties of the synthesized nanomaterials. The organic ligand, in this case, the isovalerate group, influences the decomposition temperature, nucleation, and growth kinetics of the nanoparticles. rsc.org The concentration of the precursor is a key parameter for controlling the size of the nanoparticles, although the relationship is not always monotonic. rsc.org Research has shown that nanoparticle size can initially increase with precursor concentration, reach a maximum, and then decrease. rsc.org

The type of iron salt and the presence of surfactants also significantly impact the final characteristics of the nanoparticles. mdpi.comijcce.ac.ir Different iron precursors can lead to the formation of nanoparticles with varying sizes, shapes, and magnetic properties. nih.govnih.gov For example, the use of different iron precursors has been shown to generate maghemite particles with diverse shapes and sizes ranging from 5 to 60 nm. nih.gov The choice of precursor and the control of reaction conditions are therefore essential for fine-tuning the properties of the resulting nanomaterials for specific applications. mdpi.com

Role in Functional Coatings and Polymer Additives (e.g., drying agents)

Iron(III) isovalerate also finds application as a functional additive in coatings and polymers, where it can act as a drying agent or a property modifier.

Chemical Interactions and Dispersibility within Matrices

As a metal carboxylate, iron(III) isovalerate can be incorporated into solvent-based coating formulations. pyosa.com These drying agents, or siccatives, are organometallic compounds that are soluble in organic solvents and binders. specialchem.com Their primary function is to accelerate the auto-oxidative polymerization process, which is the conversion of a liquid coating into a solid film. pyosa.com The dispersibility of these metal-based additives within the polymer matrix is crucial for their effectiveness. mdpi.com Uniform dispersion ensures that the catalytic activity of the iron is distributed throughout the coating, leading to consistent drying. goldstab.com

Mechanisms of Material Property Modulation

In coatings, iron compounds act as catalysts for the oxidative cross-linking of binder systems, such as alkyd resins. specialchem.comresearchgate.net This catalytic action accelerates the drying process, allowing the coating to form a hard, durable film in a shorter time. pyosa.com Iron-based driers are considered alternatives to traditional cobalt driers and can promote a more uniform drying process throughout the coating's thickness. researchgate.net

When used as an additive in polymers, iron compounds can modify various material properties. For instance, the incorporation of metallic particles into a polymer matrix can enhance thermal and electrical conductivity, as well as magnetic properties. mdpi.commdpi.comresearchgate.net The extent of property modification depends on the concentration and dispersion of the additive within the polymer. mdpi.comresearchgate.net Additives can also influence the mechanical properties of polymers, such as hardness and impact strength. researchgate.net

Development of Advanced Functional Materials Utilizing Iron Isovalerate

The unique properties of iron(III) isovalerate and the materials derived from it are paving the way for the development of new advanced functional materials. These materials are finding applications in a wide range of fields, from electronics to environmental remediation.

The ability to synthesize iron oxide nanoparticles with specific magnetic properties using iron isovalerate as a precursor is crucial for their use in data storage, and other magnetic applications. nih.govgoogle.com Furthermore, the catalytic activity of iron compounds makes them suitable for use in various chemical processes.